2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate
Description
2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate is a fluorinated ester-amide hybrid compound characterized by two distinct pharmacophores: a 4-fluorophenyl-substituted oxoethyl ester and a 5-[(4-fluorophenyl)amino]-5-oxopentanoate moiety. The compound’s ester and amide groups confer both lipophilicity and hydrogen-bonding capacity, which may influence its bioavailability and intermolecular interactions .
Properties
CAS No. |
524046-24-0 |
|---|---|
Molecular Formula |
C19H17F2NO4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(4-fluoroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C19H17F2NO4/c20-14-6-4-13(5-7-14)17(23)12-26-19(25)3-1-2-18(24)22-16-10-8-15(21)9-11-16/h4-11H,1-3,12H2,(H,22,24) |
InChI Key |
ZNUXSFPNCQDEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate typically involves multiple steps, including the formation of key intermediates. One common method involves the reaction of 4-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with 4-fluoroaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods often focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on substituent effects, physicochemical properties, and crystallographic data.
Substituent Effects on Aromatic Rings
Chlorophenyl vs. Fluorophenyl Derivatives :
Compounds 4 and 5 from differ only in their substituents (chlorine vs. fluorine at the 4-position of the aryl group). Fluorine’s electron-withdrawing nature enhances metabolic stability and lipophilicity compared to chlorine, which may increase membrane permeability but reduce solubility. The target compound’s dual fluorophenyl groups likely amplify these effects, favoring interactions with hydrophobic binding pockets .- Methoxyphenyl Analogues: The compound in features a methoxyphenyl group, which is electron-donating.
Functional Group Comparisons
- 5-Oxopentanoate Derivatives: The compound 5-(4-fluorophenyl)-5-oxopentanoic acid () shares the 5-oxopentanoate backbone with the target molecule. However, the absence of the ester-amide hybrid structure in reduces its hydrogen-bonding capacity (only one carboxylic acid group vs. ester/amide in the target), impacting crystallinity and solubility .
- Malononitrile-Containing Derivatives: The compound in includes a malononitrile group, which participates in weak C–H···N interactions.
Physicochemical Properties
*Calculated based on structural data.
Crystallographic and Conformational Analysis
- The target compound’s fluorophenyl groups likely adopt planar or near-planar conformations, as observed in isostructural compounds (). One fluorophenyl group may orient perpendicular to the molecular plane, creating steric hindrance that affects packing efficiency .
- SHELX software () is critical for resolving such structural nuances, revealing intermolecular interactions like C–H···π and N–H···O bonds. These interactions differ from the C–H···N linkages in ’s malononitrile derivative, underscoring the role of functional groups in dictating crystal morphology .
Biological Activity
The compound 2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate is a fluorinated derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antiviral and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with appropriate oxoethyl precursors. The characterization is performed using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Confirms the molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
For instance, a related compound was synthesized with a yield of 67% and characterized by X-ray diffraction, confirming its crystalline structure .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate . A molecular docking study indicated that these compounds could effectively bind to viral proteases, such as those from SARS-CoV-2, suggesting a mechanism for inhibiting viral replication . The binding affinity was evaluated using computational methods, which indicated promising interactions with the active site of the viral protease.
Anticancer Activity
The anticancer properties of fluorinated compounds are well-documented. For example, derivatives containing thiazole moieties have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like fluorine enhances biological activity by increasing lipophilicity and improving cellular uptake .
A comparative analysis of IC50 values for similar compounds indicates that modifications in the phenyl ring can lead to enhanced anticancer efficacy. For instance, one study reported IC50 values below 10 µM for certain derivatives against human glioblastoma cells .
Case Study 1: Antiviral Efficacy
In a study focused on antiviral agents, a related compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to its ability to disrupt viral protein synthesis. The docking studies showed strong binding interactions with key viral proteins, reinforcing the potential of fluorinated compounds in antiviral therapy .
Case Study 2: Anticancer Properties
A separate investigation evaluated the cytotoxic effects of fluorinated oxoethyl derivatives on breast cancer cell lines. The results indicated that specific structural modifications led to enhanced apoptotic activity. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .
Data Tables
| Compound Name | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| Fluorinated Compound A | 8.5 | Human Glioblastoma U251 | Anticancer |
| Fluorinated Compound B | 12.3 | Human Melanoma WM793 | Anticancer |
| Compound C | 5.0 | SARS-CoV-2 Protease | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
